
TAK-071
Descripción general
Descripción
TAK-071 is a muscarinic M1 receptor positive allosteric modulator. It has shown promise in improving cognitive deficits associated with cholinergic dysfunction in conditions such as Alzheimer’s disease, dementia with Lewy bodies, and schizophrenia . This compound is known for its ability to enhance cognitive function with minimal cholinergic side effects .
Métodos De Preparación
The synthetic route involves multiple steps, including the formation of the isoindolinone core and subsequent functionalization to introduce the pyran and pyrazole moieties . Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
TAK-071 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the fluorine and pyrazole positions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cognitive Enhancement in Neurological Disorders
Alzheimer's Disease and Dementia
TAK-071 has been shown to improve cognitive deficits induced by scopolamine, a non-selective muscarinic receptor antagonist, in preclinical models. In a study involving cynomolgus monkeys, quantitative electroencephalography (qEEG) was employed to assess the cognitive enhancement effects of this compound under scopolamine challenge conditions. The results indicated that qEEG could serve as a translational biomarker for evaluating this compound's efficacy in clinical trials targeting cognitive deficits associated with cholinergic dysfunction .
Schizophrenia
In preclinical studies, this compound demonstrated significant improvements in social behavior and cognitive functions in animal models of schizophrenia. For instance, it enhanced working memory and sociability in polyriboinosinic-polyribocytidylic acid-treated offspring and miR-137 transgenic mice, suggesting its potential as a new therapeutic option for schizophrenia . Additionally, this compound was found to counteract the antagonistic effects of certain antipsychotics on M1R, indicating its compatibility with existing treatments .
Parkinson's Disease
Recent phase 2 clinical trials have highlighted this compound's efficacy in improving global cognition scores among patients with Parkinson's disease. Although it did not significantly impact gait parameters, the cognitive enhancements observed suggest that this compound could be beneficial for managing cognitive deficits in this patient population .
Mechanistic Insights
This compound operates through selective activation of the M1R, which enhances neural excitability and increases intracellular signaling pathways associated with cognition. This mechanism involves the modulation of intracellular calcium levels and subsequent activation of signaling molecules like pCREB, which plays a crucial role in neuroplasticity and memory formation .
Safety Profile
Clinical studies have reported that this compound is generally well-tolerated, with a favorable safety profile compared to other cholinergic agents. In phase 1 trials, it demonstrated a long half-life and effective brain penetration without significant adverse events related to gastrointestinal motility, which are common side effects associated with other M1R modulators .
Summary of Clinical Findings
Mecanismo De Acción
TAK-071 exerts its effects by selectively modulating the muscarinic M1 receptor, a Gq/11 protein-coupled receptor for acetylcholine . Activation of the muscarinic M1 receptor enhances neural excitability through membrane depolarization, reduced afterhyperpolarization, and generation of afterdepolarization in prefrontal cortical pyramidal neurons . This compound selectively induces afterdepolarization, which contributes to its cognitive-enhancing effects .
Comparación Con Compuestos Similares
TAK-071 is compared with other muscarinic M1 receptor positive allosteric modulators, such as T-662 . While both this compound and T-662 are potent and highly selective, this compound has a lower cooperativity (α-value) and a wider margin between cognitive improvement and side effects like diarrhea . This makes this compound a more favorable candidate for therapeutic applications.
Similar Compounds
- T-662
- Xanomeline
- Donepezil (used as a comparative cholinomimetic in studies)
This compound’s unique profile of low cooperativity and selective induction of afterdepolarization sets it apart from other similar compounds, making it a promising candidate for treating cognitive impairments with minimal side effects .
Actividad Biológica
TAK-071 is a novel muscarinic M1 receptor positive allosteric modulator (PAM) developed by Takeda Pharmaceuticals, primarily aimed at enhancing cognitive function while minimizing cholinergic side effects. This article reviews the biological activity of this compound based on various studies, including pharmacokinetics, safety profiles, and its effects on cognitive functions in animal models and human trials.
This compound operates by modulating the M1 muscarinic acetylcholine receptor, which is implicated in cognitive processes. Unlike traditional agonists, this compound exhibits low cooperativity with acetylcholine, which helps to reduce side effects commonly associated with cholinergic therapies. This mechanism is particularly relevant in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and Parkinson's disease.
Pharmacokinetics and Safety
In a phase 1 clinical trial involving healthy volunteers, this compound demonstrated a favorable pharmacokinetic profile:
- Half-life : 46.3 to 60.5 hours
- Brain penetration : Excellent following oral administration
- Safety : No serious adverse events were reported, and it was well tolerated at various doses (40-160 mg) .
Quantitative EEG analysis indicated that this compound increased power in specific frequency bands (7-9 Hz and 16-18 Hz), suggesting potential effects on brain activity related to cognitive function .
Animal Studies
This compound has shown significant efficacy in improving cognitive deficits induced by scopolamine in rodent models. In these studies:
- Doses : 0.3 mg/kg improved cognitive performance without inducing gastrointestinal side effects, unlike other M1 PAMs .
- Mechanism : Increased inositol monophosphate (IP1) production was observed in brain regions rich in M1 receptors (hippocampus and prefrontal cortex), indicating enhanced receptor activation .
Human Clinical Trials
A recent phase 2 randomized clinical trial evaluated the efficacy of this compound in patients with Parkinson's disease experiencing cognitive impairment:
- Participants : 54 individuals aged 40-85 years with stable anti-parkinsonian medications.
- Primary Endpoint : No significant improvement in gait parameters; however, there was a notable enhancement in global cognition scores compared to placebo (least squares mean difference of 0.216, p = 0.012) .
The results suggest that while gait function remained unchanged, cognitive improvements were statistically significant, highlighting this compound's potential therapeutic role in managing cognitive symptoms associated with Parkinson's disease.
Comparative Analysis of this compound with Other M1 PAMs
Compound | Selectivity | Cognitive Improvement | Side Effects | Binding Activity |
---|---|---|---|---|
This compound | High | Significant | Minimal | α-value: 199 |
T-662 | Moderate | Moderate | Higher | α-value: 1786 |
This compound exhibited a lower risk of gastrointestinal side effects compared to T-662, making it a more favorable option for patients requiring cognitive enhancement without the adverse effects typically associated with cholinergic drugs .
Propiedades
IUPAC Name |
4-fluoro-2-[(3S,4S)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c1-15-17(11-16-3-5-18(6-4-16)28-9-2-8-26-28)12-19-20(23(15)25)13-27(24(19)30)21-14-31-10-7-22(21)29/h2-6,8-9,12,21-22,29H,7,10-11,13-14H2,1H3/t21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSARWQASFQZMG-VXKWHMMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCCC5O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)[C@H]5COCC[C@@H]5O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820812-16-5 | |
Record name | TAK-071 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820812165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-071 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XC9G796Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.